Product packaging for Argimesna(Cat. No.:CAS No. 106854-46-0)

Argimesna

Cat. No.: B1665761
CAS No.: 106854-46-0
M. Wt: 316.4 g/mol
InChI Key: MZDDDSNBRVMDIH-WCCKRBBISA-N
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Description

Historical Context of L-Arginine and Sulfhydryl Compound Investigations

The investigation into L-arginine and sulfhydryl compounds has a rich history in chemical biology, driven by their fundamental roles in biological processes. L-arginine is recognized as a semi-essential amino acid, playing critical roles in protein synthesis, the generation of nitric oxide (NO), and as a precursor for other vital molecules like glutamate (B1630785) and creatine (B1669601) ontosight.aifrontiersin.org. Enzymatic pathways involving L-arginine, such as those catalyzed by nitric oxide synthases (NOS), are crucial for producing NO and L-citrulline frontiersin.org. Furthermore, protein arginine methylation is a widespread post-translational modification that functionally modulates diverse cellular processes, including signal transduction, gene expression, and DNA damage repair semanticscholar.org.

Sulfhydryl compounds, characterized by their mercapto (-SH) groups, are integral to cellular redox balance and possess antioxidant properties ontosight.ai. Historically, the study of these compounds has revealed their involvement in various biochemical activities, including their ability to participate in redox reactions ontosight.ai. Research has also shown that sulfhydryl-reactive chemicals can influence L-arginine transport mechanisms in cells, highlighting the intricate interplay between these chemical functionalities and biological transport systems nih.gov. The protonated form of nitric oxide, nitroxyl (B88944) (HNO), also demonstrates reactivity towards thiols, underscoring the significance of sulfhydryl chemistry in biological contexts researchgate.net.

Conceptual Framework of Hybrid Chemical Entities in Biomedical Science

Hybrid chemical entities, often termed hybrid molecules, represent a sophisticated approach in biomedical science, involving the amalgamation of two or more pharmacophoric or bioactive subunits into a novel chemical structure mdpi.com. These entities are designed to possess distinct structural domains, each contributing different biological functions, thereby exhibiting dual or multiple activities acs.org. The conceptual framework behind these molecules posits that combining active moieties can lead to enhanced biological activity, improved selectivity, and more favorable pharmacokinetic and pharmacodynamic profiles compared to their individual parent compounds mdpi.com.

The strategic design of hybrid molecules aims to achieve several advantages, including the potential for engaging multiple biological targets simultaneously, which can lead to synergistic effects, diminished undesirable side effects, and reduced likelihood of drug resistance emergence mdpi.com. Unlike prodrugs, which are designed primarily to improve bioavailability, or fragment-based lead discovery, which focuses on improving the activity of a single molecular fragment, hybrid molecules are conceived as single chemical entities with inherent multi-modal action acs.org. This approach allows for the rational design of molecules that can act on a single target with multiple binding modes (double-edged molecules), on two independent targets, or on two related targets in a coordinated manner acs.org. Examples of such design principles can be seen in various fields, including the development of molecules combining distinct pharmacophores to address complex diseases mdpi.com. Argimesna, by combining L-arginine and 2-mercaptoethanesulfonic acid, exemplifies this conceptual framework, leveraging the properties of both components within a single chemical entity ontosight.ai.

Scope and Significance of Academic Research Focused on this compound

The scope of academic research focused on this compound is primarily centered on elucidating its chemical biology, specifically how the combined properties of L-arginine and 2-mercaptoethanesulfonic acid manifest in biological systems. Research scope defines the boundaries and extent to which a research question is investigated, including the specific variables and populations under study aje.comenago.comatlasti.com. In the context of this compound, academic inquiry aims to understand its fundamental interactions and effects at a molecular and cellular level, rather than focusing on clinical applications or safety profiles, which are outside the scope of this chemical biology perspective.

The significance of studying this compound in academic research lies in its potential to serve as a valuable chemical probe or tool for exploring complex biochemical pathways involving both L-arginine and sulfhydryl groups ontosight.ai. By investigating such hybrid compounds, researchers can gain deeper insights into how specific chemical functionalities contribute to biological responses. For instance, studies have evaluated this compound's effectiveness in limiting myocardial damage in isolated heart models, comparing its effects to those of L-arginine and 2-mercaptoethanesulfonate individually ncats.io.

Table 2: Key Research Findings on this compound in Myocardial Protection (Example Study)

Parameter MeasuredEffect of this compound (10⁻⁶ M) vs. Controls (L-Arginine, Mesna) ncats.io
Recovery of Developed PressureMarked myocardial protection (p < 0.01)
Release of Creatine KinaseReduced (p < 0.01)
Mitochondrial FunctionMaintained
ATP Stores on ReperfusionIncreased (p < 0.01)

These findings demonstrate this compound's utility in understanding molecular mechanisms of protection and cellular energetics within a controlled experimental setting ncats.io. Such academic investigations contribute to the broader field of chemical biology by developing novel chemical tools and technologies to understand biological processes and the synthesis of biologically active molecules rfi.ac.ukrsc.org. This research contributes to new knowledge by providing a molecular-level understanding of how hybrid chemical entities can modulate biological processes, which is a core objective of chemical biology nih.govuni-muenster.de.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20N4O5S2 B1665761 Argimesna CAS No. 106854-46-0

Properties

CAS No.

106854-46-0

Molecular Formula

C8H20N4O5S2

Molecular Weight

316.4 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-sulfanylethanesulfonic acid

InChI

InChI=1S/C6H14N4O2.C2H6O3S2/c7-4(5(11)12)2-1-3-10-6(8)9;3-7(4,5)2-1-6/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);6H,1-2H2,(H,3,4,5)/t4-;/m0./s1

InChI Key

MZDDDSNBRVMDIH-WCCKRBBISA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Arg-MES
argimesna
arginine 2-mercaptoethane sulfonate
L-arginine mono(2-mercaptoethanesulfonate)

Origin of Product

United States

Molecular Design and Synthetic Methodologies for Argimesna and Its Chemical Analogues

Synthetic Approaches for L-Arginine Salt Forms, including Argimesna

The synthesis of L-arginine salt forms, such as this compound, typically involves the reaction between the basic amino acid L-arginine and an acidic component. iosrjournals.orgmdpi.com In the case of this compound, this involves L-arginine and 2-mercaptoethanesulfonic acid. ontosight.ai General methods for preparing L-arginine salts can include techniques like slow evaporation from aqueous solutions or reactions conducted in specific solvent systems. iosrjournals.orggoogle.comgoogle.com

Strategic Utilization of L-Arginine as a Foundational Building Block

L-Arginine, an α-amino acid, is a crucial foundational building block in the synthesis of this compound and its analogues. Its molecular structure includes a guanidino group, which is highly basic and can be protonated at physiological pH, enabling the formation of stable salts with various acids. mdpi.comwikipedia.orgallstudiesjournal.com Only the L-enantiomer of arginine is found naturally and is widely utilized in biological systems for protein synthesis and as a precursor for other vital molecules, including nitric oxide, urea (B33335), and creatine (B1669601). wikipedia.orgallstudiesjournal.comnih.gov The selection of L-arginine as a component leverages its inherent chirality and chemical reactivity for the formation of new compounds. acs.orggychbjb.com

Incorporation of 2-Mercaptoethanesulfonic Acid (MESNA) as a Functional Moiety

2-Mercaptoethanesulfonic acid, commonly known as MESNA (B1676310), is incorporated into this compound as a functional moiety. ontosight.ai MESNA is a synthetic sulfur-containing compound distinguished by its sulfhydryl (-SH) group. ncats.ioontosight.airesearchgate.net The inclusion of this sulfhydryl group is significant as it can contribute to antioxidant properties and facilitate participation in redox reactions within chemical and biological contexts. ontosight.ai MESNA is recognized for its uroprotective properties. ncats.ioresearchgate.net

Stereochemical Synthesis and Chirality Considerations for this compound-Related Structures

L-Arginine is a chiral amino acid, meaning it possesses a stereocenter, and the naturally occurring form is the L-enantiomer. wikipedia.orgacs.orglibretexts.org This inherent chirality of L-arginine is maintained within the this compound structure, which is noted to have "ABSOLUTE" stereochemistry with one defined stereocenter. ncats.io The stereochemical outcome of this compound synthesis is therefore intrinsically linked to the stereochemistry of the L-arginine starting material. acs.orgmdpi.com Chiral recognition, which involves the selective interaction of chiral molecules, is a critical consideration in systems involving L-arginine and its derivatives. mdpi.comnih.gov

Prodrug Design Principles Applied to this compound Derivatives

Prodrugs are compounds that are initially inactive or possess reduced activity and undergo biotransformation in vivo to release the active drug. ijnrd.orgmedicinesinformation.co.nznih.gov this compound has been mentioned in the context of prodrugs, specifically in studies investigating its potential for preventing hemorrhagic cystitis, suggesting its design or interaction may involve prodrug principles. ncats.iogoogleapis.comgoogle.com The primary objectives of prodrug design include enhancing physicochemical properties such as solubility and bioavailability, improving drug targeting, and reducing toxicity. ijnrd.orgnih.gov

Temporary Linkages and Controlled Release Mechanisms in Prodrug Activation

A fundamental principle in prodrug design is the creation of temporary linkages that connect the active drug to a carrier molecule. ijnrd.orggoogle.comurjc.es These linkages are engineered to enable controlled release of the active moiety at the desired site or over a specific duration. ncats.iogoogle.comscirp.org Common functional groups utilized for forming these covalent bonds include amino and hydroxyl groups, although carbonyl or carboxyl groups can also be employed. ijnrd.org While many prodrugs rely on covalent bonds that are subsequently cleaved, the formation of salts, such as this compound, can inherently improve aqueous solubility without necessarily requiring enzymatic conversion or the cleavage of a covalent bond, thereby enhancing drug properties through a different mechanism. mdpi.com

Enzymatic and Non-Enzymatic Cleavage Pathways for Prodrug Conversion

The conversion of prodrugs into their active forms can occur through either enzymatic or non-enzymatic cleavage pathways. ijnrd.orgmedicinesinformation.co.nznih.govgoogle.comurjc.es Enzymatic activation is frequently mediated by hydrolytic enzymes, such as esterases or amidases, which catalyze the hydrolysis of specific bonds. ijnrd.orgmedicinesinformation.co.nzgoogle.comscirp.org Non-enzymatic cleavage pathways can involve hydrolysis in aqueous buffer solutions or intramolecular catalysis, where the prodrug undergoes a spontaneous chemical rearrangement. google.com The kinetics and mechanism of drug release are significantly influenced by the nature of the temporary linkage chosen during prodrug design. google.comscirp.org

Data Tables

Table 1: Key Molecular Properties of this compound

PropertyValue
Molecular FormulaC₈H₂₀N₄O₅S₂ nih.gov
Molecular Weight316.398 g/mol ncats.io
StereochemistryABSOLUTE ncats.io
Defined Stereocenters1 / 1 ncats.io

Application of Protective Group Strategies for Thiol Functionalities

In the realm of organic synthesis, particularly when dealing with molecules containing sulfhydryl (thiol) groups, the application of protective group strategies is crucial. Thiol functionalities are highly reactive, susceptible to oxidation, and can participate in various undesired side reactions, including nucleophilic attacks researchgate.netnih.govd-nb.info. Therefore, during multi-step synthetic pathways, such as the potential synthesis of complex this compound analogues or the de novo synthesis of its 2-mercaptoethanesulfonic acid component, temporary protection of the thiol group is often indispensable to ensure synthetic efficiency and product integrity.

The selection of an appropriate thiol protecting group depends on several factors, including its stability under various reaction conditions, orthogonality to other protecting groups present in the molecule, and the ease and selectivity of its removal sigmaaldrich.comnih.gov. Over the decades, a diverse array of protecting groups for cysteine thiols and other sulfhydryl moieties has been developed, facilitating the synthesis of complex structures researchgate.net.

Commonly employed thiol protecting groups include:

Trityl (Trt) : This acid-labile group is widely used in peptide synthesis and can be removed under acidic conditions d-nb.infonih.gov.

Acetamidomethyl (Acm) : Another frequently utilized protecting group, Acm is typically stable to acid but can be removed by reagents like iodine nih.gov.

4-Methoxybenzyl (Mob) : Often used in Boc-solid-phase peptide synthesis (SPPS), Mob is unstable in strong acids and can be removed by HF or boiling trifluoroacetic acid (TFA), though milder methods have been developed nih.gov.

Tert-Butyl (tBu) : As a classic sulfhydryl protecting group, tBu is stable under TFA and REDOX conditions, with removal typically achieved using reagents such as PhS(O)Ph/CH3SiCl3 in TFA nih.gov.

Allyloxycarbonyl (Alloc) and Allyloxycarbonylaminomethyl (Allocam) : These groups are employed for cysteine thiol protection, with Alloc being removable under specific conditions researchgate.net.

Sec-isoamyl mercaptan (SIT) : A versatile disulfide-based protecting group for cysteine side chain thiols, SIT can be efficiently removed using mild reducing agents like dithiothreitol (B142953) (DTT) researchgate.netd-nb.info. This removal can occur both in solution and on-resin, facilitating disulfide-bridged peptide synthesis d-nb.info.

Tert-butylsulphenyl (StBu) : While offering advantages like reduced dimerization and broad orthogonality, its removal with reducing agents can sometimes be challenging, occasionally requiring deprotection on the resin prior to TFA treatment d-nb.infonih.gov.

Nitrodibenzofuran (NDBF) and o-nitrobenzyl (ONB) : These are photoremovable protecting groups. ONB groups offer high one-photon quantum efficiency, while NDBF is noted for efficient cleavage upon one- and two-photon irradiation, making it suitable for biological applications nih.gov.

t-butylthio (tButhio) : Insertion of Cys(tButhio) residues allows selective deprotection of the thiol group on the solid phase. It is stable to TFA (provided thiols are not used as scavengers) and removed by reduction with thiols or trialkylphosphines sigmaaldrich.com.

These strategies are particularly pertinent when synthesizing this compound analogues that might involve more complex peptide linkages or other functional groups susceptible to the reactivity of an unprotected thiol. The judicious choice and application of these protective groups enable controlled chemical reactions, leading to the successful construction of intricate molecular architectures.

Table 1: Common Thiol Protecting Groups and Their Characteristics

Protecting Group NameAbbreviationStability ConsiderationsDeprotection Method(s)Notes/Applications
This compound C8H20N4O5S2 65897
L-Arginine C6H14N4O2 6322
2-Mercaptoethanesulfonic acid C2H6O3S2 598

Biochemical Pathways and Molecular Mechanisms of Action of Argimesna

Sulfhydryl Group-Mediated Redox Homeostasis and Antioxidant Mechanisms

Participation in Cellular Redox Reactions

Cellular redox reactions are fundamental processes involving the transfer of electrons, crucial for energy metabolism and maintaining cellular homeostasis. mdpi.com These reactions are balanced by the production of reactive oxygen species (ROS) and the cell's antioxidant defense systems. researchgate.netnih.gov Argimesna is characterized as a sulfhydryl group-containing molecule. frontiersin.org Sulfhydryl groups (–SH) are known to participate in various redox processes within biological systems, acting as reducing agents or being involved in thiol-disulfide exchange reactions. However, specific studies on this compound's direct participation in general cellular redox reactions indicate that it has no effect on glutathione (B108866) status or the total thiol pool. frontiersin.org This suggests that while its chemical structure implies a potential for redox activity, its impact on major cellular thiol-dependent redox systems may be limited or distinct from other sulfhydryl compounds.

Direct Molecular Interactions and Biochemical Transformations

This compound's direct molecular interactions and biochemical transformations are primarily linked to its role as a potential chemoprotective agent.

This compound was investigated for the prevention of hemorrhagic cystitis, a significant side effect associated with chemotherapy agents like ifosfamide (B1674421) (IFO). frontiersin.org This uroprotective property is analogous to that of Mesna (B1676310) (2-mercaptoethanesulfonate), a well-established chemoprotectant. Mesna is known to concentrate in the bladder and react with urotoxic metabolites, such as acrolein and 4-hydroxyifosfamide, through a Michael addition reaction, forming stable, non-toxic conjugates. frontiersin.orgnih.govmdpi.comnih.gov Acrolein is a primary causative agent in oxazaphosphorine-induced urothelial toxicity. nih.govnih.gov While detailed direct conjugation data for this compound with these specific urotoxic compounds are not extensively reported in the available literature, its investigation as a uroprotective agent against ifosfamide-induced toxicity strongly suggests a similar mechanism of action to Mesna, involving the chemical conjugation and detoxification of these reactive metabolites due to its sulfhydryl group. frontiersin.orgnih.gov

Preclinical Research Methodologies and Advanced Model Systems for Argimesna Studies

In Vitro Experimental Paradigms

In vitro studies are the foundational step in preclinical research, allowing scientists to investigate the effects of a compound in a controlled, non-living environment.

Cell Culture Systems for Mechanistic Elucidation and Pathway Analysis

Cell culture systems are instrumental in dissecting the molecular mechanisms of a drug. Researchers utilize various cell lines, including primary cells derived directly from tissues or immortalized cell lines, to model specific diseases or biological processes. These models allow for the investigation of how a compound like Argimesna might interact with cellular components, influence signaling pathways, and affect cell viability and function. However, no published studies detail the use of specific cell culture systems to elucidate the mechanistic pathways of this compound.

Enzyme Activity and Reaction Kinetic Assays

Enzyme assays are critical for determining if a compound acts as an inhibitor or activator of a specific enzyme, providing insights into its mechanism of action. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of the compound. Kinetic studies can reveal the type of inhibition or activation and the compound's potency. Information regarding enzyme activity and reaction kinetic assays specifically for this compound is not available in the public domain.

Advanced '-Omics' Technologies in this compound Research (e.g., Proteomics, Metabolomics)

Modern preclinical research often employs '-omics' technologies to gain a comprehensive understanding of a drug's effects. Proteomics analyzes the entire protein complement of a cell or tissue, revealing changes in protein expression or modification in response to a compound. Metabolomics studies the complete set of small-molecule metabolites, offering a snapshot of the metabolic state. These powerful technologies can identify biomarkers of drug activity and toxicity. At present, there are no published proteomics or metabolomics studies that have been conducted on this compound.

In Vivo Preclinical Animal Models

Following promising in vitro results, research typically progresses to in vivo studies using animal models to evaluate a compound's efficacy and safety in a living organism.

Assessment of Biochemical and Physiological Changes in Organ-Specific Models (e.g., Renal Ischemia-Reperfusion)

Organ-specific models are used to investigate the effect of a compound on a particular organ or system. For instance, a renal ischemia-reperfusion model is commonly used to study acute kidney injury and the potential protective effects of a therapeutic agent. In such a model, researchers would assess various biochemical markers (e.g., creatinine, blood urea (B33335) nitrogen) and physiological parameters to determine the compound's impact. There is no available data from any organ-specific animal models, including renal ischemia-reperfusion models, for the compound this compound.

Preclinical Research on this compound Reveals Limited Molecular Data

Current publicly available scientific literature lacks detailed studies on the systemic and localized molecular responses to the compound this compound in preclinical organisms. While this compound, a salt of L-arginine and 2-mercaptoethanesulfonic acid (mesna), has been investigated for its uroprotective and cardioprotective effects, comprehensive analyses of its impact on gene expression, protein levels, and molecular pathways in vivo are not extensively reported.

Preclinical investigations have primarily focused on the physiological and protective outcomes of this compound administration rather than in-depth molecular mechanisms. The existing research provides a foundational understanding of its potential therapeutic applications, but a significant gap remains in the characterization of its molecular interactions at a systemic or localized level within a whole-organism preclinical model.

One of the few available preclinical studies utilized an ex vivo model to examine the effects of this compound on myocardial tissue. This research, conducted on isolated rabbit hearts, demonstrated that this compound provided protection against ischemia-reperfusion injury. The study reported a reduction in oxidative stress, evidenced by a decrease in the accumulation of oxidized glutathione (B108866), and the preservation of mitochondrial function and ATP levels. nih.gov Notably, these protective effects were specific to this compound and were not observed with the administration of L-arginine or mesna (B1676310) alone. nih.gov

Another study investigated the in vitro effects of this compound in comparison to sodium 2-mercaptoethane sulfonate on a murine melanoma cell line. This research focused on parameters such as cell growth, adhesion, and interaction with cytotoxic agents. nih.gov While providing insights into the compound's behavior at a cellular level, this study does not offer data on the broader systemic or localized molecular responses within a living organism.

Advanced Academic Research Perspectives and Future Trajectories for Argimesna

Computational and Systems Biology Approaches

Computational and systems biology approaches are at the forefront of modern pharmacological research, offering powerful tools to understand complex biological systems and predict the behavior of chemical compounds like Argimesna. These in silico methodologies facilitate the study of intricate biochemical interactions and pathway perturbations that are often challenging to investigate solely through traditional in vivo or in vitro experiments mdpi.comnih.gov.

In Silico Modeling for Predicting Biochemical Interactions and Pathway Perturbations

In silico modeling involves the use of computational tools and algorithms to simulate and analyze biological processes. For this compound, these models can be employed to predict its interactions with various biomolecules, such as enzymes, receptors, and transporters, at a molecular level researchgate.net. This includes molecular docking simulations to visualize binding affinities and molecular dynamics simulations to understand the stability and conformational changes upon interaction researchgate.net. Such predictive modeling can help identify potential targets of this compound and elucidate how its presence might perturb specific biochemical pathways within a cell or organism mdpi.comnih.gov. For instance, given this compound's components, in silico models could predict its influence on nitric oxide synthase activity or its participation in redox reactions, thereby guiding experimental validation ontosight.ai. The development of such models often involves integrating existing biochemical reaction equations and kinetic parameters to derive non-linear ordinary differential equations that describe the concentrations and interactions of various proteins and complexes plos.org.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of this compound's mechanistic actions necessitates the integration of multi-omics data. Multi-omics approaches combine data from various high-throughput technologies, such as genomics (gene expression), proteomics (protein expression and modification), and metabolomics (metabolite profiles), to provide a holistic view of biological systems nih.govmixomics.orgarxiv.org. By integrating these diverse datasets, researchers can identify coherent biological signatures and unravel the intricate interplay between different biological layers affected by this compound nih.govnih.gov. For example, changes in gene expression induced by this compound could be correlated with alterations in protein levels and subsequent shifts in metabolic pathways, offering a more complete picture of its systemic effects frontiersin.orgfrontiersin.org. This integration is crucial for bridging the gap between genotype and phenotype and for discovering accurate molecular signatures related to the compound's influence nih.govnih.gov.

Network Analysis of Metabolic Pathways Influenced by this compound

Metabolic network analysis is a systems biology approach that maps and studies all the biochemical reactions within a cell or organism as a network cd-genomics.comcreative-proteomics.com. This analysis is instrumental in understanding how this compound might influence the flow of metabolites, regulate enzymatic activities, and impact interconnected metabolic pathways creative-proteomics.com. By constructing a metabolic network model, researchers can identify key metabolites and enzymes whose activity or concentration is significantly altered by this compound, thereby pinpointing the specific pathways it modulates cd-genomics.commdpi.com. This can reveal, for instance, if this compound affects amino acid metabolism (given its L-arginine component), energy production pathways, or pathways involved in oxidative stress response due to its sulfhydryl group ontosight.aiuzh.ch. Such analysis provides crucial insights into the metabolic state of an organism under this compound's influence, which is vital for disease research and drug development cd-genomics.com.

Exploration of Novel this compound Analogues and Derivatives

The development of novel this compound analogues and derivatives represents a critical future trajectory for enhancing its biological activities and expanding its therapeutic potential. This involves systematic modifications to the compound's chemical structure to optimize desired properties.

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Activities

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to identify the specific structural characteristics of a compound that are responsible for its biological activity gardp.orgrsc.org. For this compound, SAR studies would involve synthesizing a series of modified compounds, where different parts of the L-arginine or 2-mercaptoethanesulfonic acid moieties are systematically altered ontosight.ai. By evaluating the biological activity of each analogue, researchers can establish correlations between structural changes and observed effects, such as improved bioavailability, enhanced target specificity, or increased potency gardp.orgnih.gov. This iterative process allows for the rational design of next-generation this compound compounds with optimized pharmacological profiles, potentially leading to derivatives with superior therapeutic efficacy or reduced off-target effects gardp.orgchemrxiv.orgnih.gov.

Design of Next-Generation Hybrid Compounds

The design of next-generation hybrid compounds involves combining structural fragments of this compound with other known pharmacophores or bioactive molecules to create novel compounds with enhanced or multi-faceted activities mdpi.comrsc.orgresearchgate.net. This approach is particularly valuable for developing compounds that can target multiple pathways or exert synergistic effects, which is often desirable in complex diseases mdpi.com. For this compound, this could involve linking its L-arginine or mercaptoethanesulfonate components with other therapeutic agents through appropriate linkers, creating a single molecule with combined benefits googleapis.comresearchgate.net. For example, a hybrid compound might combine this compound's vasodilatory or antioxidant properties with another agent's anti-inflammatory or anti-proliferative effects, leading to a more potent and versatile therapeutic agent ontosight.airsc.org. This innovative strategy aims to leverage the strengths of different molecular entities to overcome limitations of single-target drugs and achieve superior clinical outcomes mdpi.comgoogle.com.

Interdisciplinary Collaborations and Translational Research Directions

The progression of a chemical compound like this compound from basic scientific discovery to potential therapeutic application necessitates robust interdisciplinary collaborations and a clear translational research pathway. These efforts bridge the gap between fundamental understanding and practical application, accelerating the development process. Interdisciplinary efforts are increasingly recognized as critical for scientific discovery and translational research endeavors nih.govimmunology.org.

Synergistic Research with Academia and Industry on Fundamental Mechanisms

Industry, on the other hand, brings significant resources, specialized expertise in drug discovery and development, high-throughput screening capabilities, and a focus on scalability and intellectual property. The synergy arises when academic insights into fundamental mechanisms are combined with industrial capabilities to validate targets, optimize compound properties, and develop assays suitable for high-throughput analysis. This collaborative model facilitates a deeper understanding of a compound's pharmacological profile and potential therapeutic window. For instance, academic labs might identify a novel pathway influenced by this compound, while industrial partners could then develop more potent analogs or delivery systems based on this fundamental understanding. Effective university-industry collaborations often build on mechanisms that facilitate strategic understanding, tactical co-creation, and operational ideation researchgate.net.

Bridging Basic Scientific Discoveries to Advanced Preclinical Investigations

The transition from basic scientific discoveries to advanced preclinical investigations is a critical phase in the development of any chemical compound. This translational step requires a seamless integration of diverse scientific disciplines, including medicinal chemistry, pharmacology, toxicology, and in vivo biology. For this compound, once fundamental mechanisms are elucidated through academic-industrial synergy, preclinical investigations would aim to assess its efficacy, pharmacokinetics, and preliminary safety in relevant biological models.

Interdisciplinary teams are essential in this phase. For example, chemists would refine the compound's structure for optimal bioavailability and stability, while pharmacologists would design and execute in vitro and in vivo studies to confirm its biological activity in disease models. Toxicologists would conduct initial assessments to identify potential adverse effects. This bridging process also involves the development of robust analytical methods for quantifying this compound in biological matrices and understanding its metabolic fate. The goal is to generate comprehensive data that supports further development, potentially leading to clinical trials. This phase is characterized by a shift from understanding "how it works" to "does it work in a complex system" and "is it safe enough to proceed." Programs and initiatives that foster inter-institutional collaborations and provide funding for pilot projects are instrumental in stimulating these translational efforts de-ctr.orgnih.gov.

Q & A

Q. How to design experiments to investigate Argimesna’s biochemical interactions while minimizing confounding variables?

  • Methodological Answer : Begin by formulating a hypothesis-driven experimental framework. Use a factorial design to isolate variables (e.g., concentration, temperature, binding partners). For reproducibility, document protocols using standardized templates for reagent preparation, instrumentation calibration, and control groups. Validate assay conditions with pilot studies to confirm sensitivity thresholds . Align objectives with prior literature to avoid redundancy and ensure relevance to broader biochemical pathways .

Q. What strategies ensure reproducibility in this compound’s spectroscopic characterization across laboratories?

  • Methodological Answer : Adopt consensus protocols for instrumentation (e.g., NMR, FTIR) by referencing guidelines from authoritative journals. Use certified reference materials for calibration and inter-laboratory comparisons. Share raw data (e.g., spectra, metadata) in repositories like Zenodo to enable cross-validation. Address variability by reporting confidence intervals and measurement uncertainties per IUPAC standards .

Q. How to select appropriate analytical methods for quantifying this compound in heterogeneous biological samples?

  • Methodological Answer : Prioritize methods based on specificity (e.g., LC-MS/MS for low-abundance detection) and matrix compatibility (e.g., solid-phase extraction for lipid-rich samples). Validate linearity, precision, and recovery rates using spiked controls. Cross-verify results with orthogonal techniques (e.g., ELISA vs. mass spectrometry) to reduce method-specific biases .

Q. What statistical approaches are recommended for validating this compound’s dose-response relationships in in vitro studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply bootstrap resampling to estimate parameter uncertainties. For small datasets, employ Bayesian hierarchical models to account for between-experiment variability. Report effect sizes with 95% credible intervals instead of relying solely on p-values .

II. Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported mechanisms of action across independent studies?

  • Methodological Answer : Conduct a systematic meta-analysis to identify confounding factors (e.g., cell line heterogeneity, assay endpoints). Use sensitivity analysis to weigh studies by methodological rigor. Replicate disputed findings under controlled conditions, incorporating blinded analysis to reduce observer bias. Engage in collaborative forums to reconcile interpretations .

Q. What frameworks support the integration of multi-omics data to elucidate this compound’s polypharmacology?

  • Methodological Answer : Employ pathway enrichment analysis (e.g., KEGG, Reactome) to link transcriptomic/proteomic data with known targets. Use network pharmacology tools (e.g., Cytoscape) to visualize target-disease associations. Validate predictions with CRISPR-based gene silencing or co-immunoprecipitation assays. Address data sparsity via imputation algorithms or Bayesian factorizations .

Q. How to address variability in this compound’s pharmacokinetic profiles observed across preclinical models?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate data between species. Incorporate covariates like organ blood flow and enzyme expression levels. Validate models with in vivo sampling (e.g., microdialysis) and adjust for interspecies differences in protein binding or metabolic rates .

Q. What strategies mitigate replication challenges in this compound’s in vivo efficacy studies?

  • Methodological Answer : Standardize animal models using SOPs for housing, diet, and genetic background. Implement randomization and blocking to reduce litter effects. Use power analysis to determine cohort sizes a priori. Share pre-registered protocols on platforms like OSF to enhance transparency .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.